(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
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Overview
Description
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: is a chemical compound with the molecular formula C11H9FN2O. It is characterized by the presence of a fluorophenyl group and an imidazole ring, making it a valuable compound in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the imidazole ring is particularly significant in the design of enzyme inhibitors and receptor modulators .
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a ketone.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-fluorophenyl)-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHRYUUOKSCFMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360979 |
Source
|
Record name | (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-19-7 |
Source
|
Record name | (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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